molecular formula C12H17BrN2O2 B1384717 tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate CAS No. 2268038-58-8

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate

Cat. No.: B1384717
CAS No.: 2268038-58-8
M. Wt: 301.18 g/mol
InChI Key: VEYXPCZKKWBCMI-UHFFFAOYSA-N
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Description

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate is a hydrazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a versatile intermediate that can be used in the synthesis of various biologically active molecules.

Scientific Research Applications

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Potential therapeutic applications in drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Target of Action

It is used in pharmaceutical testing , suggesting that it may interact with various biological targets.

Biochemical Pathways

It’s known that the compound is used in the preparation of tetrahydrophthalazine derivatives , which suggests it may be involved in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzyl bromide with tert-butyl carbazate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzyl hydrazines.

    Oxidation and Reduction Reactions: Products include oxidized or reduced hydrazine derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-1-(2-chlorobenzyl)hydrazine
  • 1-Boc-1-(2-fluorobenzyl)hydrazine
  • 1-Boc-1-(2-iodobenzyl)hydrazine

Uniqueness

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, making this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(14)8-9-6-4-5-7-10(9)13/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYXPCZKKWBCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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